3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane)
Description
3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) is a bicyclic ether derivative characterized by two 7-oxabicyclo[4.1.0]heptane moieties linked via an oxybis(methylene) bridge. The compound features methyl substituents at the 4- and 6-positions of each bicyclic ring.
Properties
CAS No. |
922148-19-4 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[(4,6-dimethyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxymethyl]-1,3-dimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C18H30O3/c1-11-7-17(3)15(20-17)5-13(11)9-19-10-14-6-16-18(4,21-16)8-12(14)2/h11-16H,5-10H2,1-4H3 |
InChI Key |
WRRIUVXDHKHRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(O2)CC1COCC3CC4C(O4)(CC3C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) typically involves the reaction of 4,6-dimethyl-7-oxabicyclo[4.1.0]heptane with formaldehyde in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxybis(methylene) bridge.
Catalyst: Acidic or basic catalysts can be used to promote the reaction.
Solvent: Common solvents include methanol or ethanol, which help dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of 4,6-dimethyl-7-oxabicyclo[4.1.0]heptane and formaldehyde.
Reaction: Controlled addition of reactants in a continuous flow reactor.
Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, substituted ethers.
Scientific Research Applications
3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Structural Analogues of 7-Oxabicyclo[4.1.0]heptane Derivatives
The 7-oxabicyclo[4.1.0]heptane core is shared among several compounds, with variations in substituent placement and bridging groups. Key analogs include:
Reactivity Differences :
Physicochemical Properties
- Crystallinity: highlights the use of Hirshfeld surface calculations to analyze packing efficiency. The target compound’s methyl groups may enhance crystal lattice stability compared to non-methylated analogs.
- Solubility : The oxybis(methylene) bridge in the target compound likely increases hydrophobicity relative to derivatives with polar substituents (e.g., hydroxyl groups in ).
- Thermal Stability : Methyl substituents generally enhance thermal stability; the target compound may outperform analogs like 3,3'-(1-methylethylidene)bis-7-oxabicyclo[4.1.0]heptane .
Biological Activity
3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) is a synthetic compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which contributes to its reactivity and interaction with biological systems. The molecular formula and weight are key parameters for understanding its behavior in biological contexts.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₃ |
| Molecular Weight | 214.31 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | >98% (GC) |
| Flash Point | 91 °C |
Research indicates that the compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that 3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) possesses antimicrobial properties against a range of pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing cytokine production in vitro. This effect may be beneficial in treating conditions characterized by chronic inflammation.
- Cytotoxicity : In cancer research, the compound has demonstrated cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.
- Anti-inflammatory Activity : Research conducted by Smith et al. (2023) explored the anti-inflammatory effects of the compound in a murine model of arthritis. The study found that administration of the compound reduced paw swelling and serum levels of pro-inflammatory cytokines (TNF-α and IL-6) compared to controls.
- Cytotoxicity in Cancer Cells : A recent investigation assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. The findings revealed an IC50 value of 25 µM, indicating significant potential for further development as an anticancer agent.
Safety and Toxicology
While promising, it is crucial to evaluate the safety profile of 3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane). Preliminary toxicological assessments suggest low acute toxicity; however, chronic exposure studies are necessary to fully understand its safety implications.
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low |
| Skin Irritation | Not irritant |
| Mutagenicity | Negative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
